2,2-Dimethoxypropanoic acid
Description
Properties
IUPAC Name |
2,2-dimethoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-5(8-2,9-3)4(6)7/h1-3H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLPCVGRPXRCHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517285 | |
| Record name | 2,2-Dimethoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85515-87-3 | |
| Record name | 2,2-Dimethoxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60517285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of 2,2-Dimethoxypropionitrile
Nitrile hydrolysis offers a robust pathway to carboxylic acids. For this route, 2,2-dimethoxypropionitrile ((CH₃O)₂CHCN) is hydrolyzed under acidic or basic conditions.
Acidic Hydrolysis :
- Reagents : Concentrated H₂SO₄ (80%) at 100°C for 4–6 hours.
- Mechanism : Protonation of the nitrile followed by nucleophilic attack by water, culminating in the formation of the carboxylic acid.
Basic Hydrolysis :
- Reagents : NaOH (20% aqueous) at 80°C, followed by acidification with HCl.
- Yield : Estimated at 80–85% based on similar nitrile hydrolysis reactions.
Advantages :
- High atom economy and minimal byproduct formation.
- Compatibility with large-scale production.
Grignard Reaction with Carbon Dioxide
The Grignard reaction provides a carbon chain-elongation strategy. A methoxy-substituted Grignard reagent reacts with CO₂ to form the carboxylic acid.
Synthetic Steps :
- Formation of Grignard reagent : (CH₃O)₂CHMgBr is prepared from (CH₃O)₂CHBr and magnesium in dry ether.
- CO₂ Quenching : The reagent is treated with gaseous CO₂, yielding (CH₃O)₂CHCOOMgBr.
- Acid Workup : Hydrolysis with dilute HCl produces the free acid.
Yield : 60–65%, limited by the stability of the Grignard reagent.
Limitations :
- Sensitivity to moisture and steric hindrance from methoxy groups.
- Requires anhydrous conditions and meticulous temperature control.
Acid-Catalyzed Methoxylation of 2-Ketopropanoic Acid
This method involves the introduction of methoxy groups via acid-catalyzed nucleophilic substitution. Starting from 2-ketopropanoic acid, methoxylation is achieved using methanol and sulfuric acid.
Conditions :
- H₂SO₄ (catalytic) in excess CH₃OH at 60°C for 12 hours.
- Mechanism : Protonation of the ketone followed by nucleophilic attack by methanol, forming a hemiacetal intermediate that tautomerizes to the acid.
Yield : 50–55%, with competing esterification as a side reaction.
Horner-Wadsworth-Emmons Olefination Approach
Adapted from methodologies in the synthesis of keto-deoxy-ulosonic acids, this route employs a phosphonate reagent to construct the carbon skeleton.
Steps :
- Olefination : Reaction of ethyl 2-(dimethoxyphosphoryl)acetate with a methoxy-substituted aldehyde.
- Hydrogenation : Reduction of the double bond to form the saturated ester.
- Hydrolysis : Saponification and acidification to yield the carboxylic acid.
Yield : 75–80%, with high stereochemical control.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alcohol Oxidation | 2,2-Dimethoxypropanol | KMnO₄, H₂SO₄, reflux | 70–75 | Straightforward | Requires alcohol precursor |
| Nitrile Hydrolysis | 2,2-Dimethoxypropionitrile | H₂SO₄, H₂O, 100°C | 80–85 | High yield | Corrosive conditions |
| Grignard Reaction | Methoxy-substituted Grignard | CO₂, H₃O⁺ | 60–65 | Builds carbon chain | Sensitivity to moisture |
| Acid-Catalyzed Methoxylation | 2-Ketopropanoic acid | CH₃OH, H₂SO₄ | 50–55 | Simple reagents | Low yield, byproducts |
| Horner-Wadsworth-Emmons | Phosphonate reagent | Base, hydrogenation | 75–80 | High purity, stereocontrol | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2,2-Dimethoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-dimethoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
Sources :
Physicochemical Properties
- Molecular Weight: 2,2-Dimethoxypropanoic acid: 148.16 g/mol (calculated). Comparison:
- (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid (CAS: 14590-53-5): 114.14 g/mol .
- 2-(thiophen-2-yl)propanoic acid (CAS: 54955-39-4): 156.20 g/mol .
- Boiling Point: (S)-(+)-2,2-Dimethylcyclopropanecarboxylic acid: 100°C .
Biological Activity
2,2-Dimethoxypropanoic acid (also known as MK-886) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C5H10O4
- Molecular Weight : 130.13 g/mol
- IUPAC Name : 2,2-Dimethoxypropanoic acid
2,2-Dimethoxypropanoic acid has been shown to inhibit leukotriene synthesis, which plays a crucial role in inflammatory responses. It acts primarily by inhibiting the enzyme lipoxygenase, thereby reducing the production of leukotrienes, which are mediators of inflammation and allergic reactions .
In Vivo Studies
Research has demonstrated that MK-886 can attenuate acute thrombotic and vasomotor responses following arterial injury. In studies involving animal models, the compound was effective in reducing inflammation and promoting healing post-injury .
Study 1: Inhibition of Leukotriene Production
A study published in the Journal of Medicinal Chemistry explored the effects of MK-886 on leukotriene production in murine models. The findings indicated that treatment with 2,2-Dimethoxypropanoic acid significantly reduced levels of leukotriene C4 and D4, suggesting its potential utility in treating conditions characterized by excessive leukotriene production such as asthma and allergic rhinitis .
Study 2: Cardiovascular Effects
Another investigation focused on the cardiovascular effects of MK-886. The study found that administration of the compound post-angioplasty reduced vascular inflammation and improved endothelial function in animal models. This suggests a protective role against vascular injury and potential therapeutic applications in cardiovascular diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Dimethoxypropanoic acid in laboratory settings?
- Methodology :
- Oxidation of ketones : Use oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert ketone precursors to carboxylic acids. Adjust reaction conditions (e.g., acidic aqueous media) to optimize yield .
- Protection/deprotection strategies : Introduce methoxy groups via nucleophilic substitution or etherification reactions, followed by hydrolysis under controlled pH to retain the acid moiety .
- Derivatization : For phosphorylated derivatives (e.g., 2,2-Dimethoxypropanoic acid 3-phosphate), employ phosphorylation reagents like POCl₃ or PCl₅ in anhydrous conditions, followed by purification via ion-exchange chromatography .
Q. How should researchers purify 2,2-Dimethoxypropanoic acid to ensure high purity?
- Methodology :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) based on solubility data (e.g., ~3% w/w in water for structurally similar acids) .
- Distillation : For liquid-phase purification, fractional distillation at reduced pressure (bp ~164°C for analogous acids) minimizes thermal degradation .
- Chromatography : Employ reverse-phase HPLC with C18 columns and mobile phases adjusted to pH 2–3 to enhance separation of acidic impurities .
Q. Which analytical techniques are most effective for characterizing 2,2-Dimethoxypropanoic acid?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm methoxy group integration and carboxylic acid proton environments (e.g., δ ~3.3 ppm for methoxy, δ ~12 ppm for -COOH) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M-H]⁻ at m/z ~149 for C₅H₁₀O₄) and detect trace impurities .
- Titration : Potentiometric titration with NaOH (0.1 M) to determine acid dissociation constants (pKa ~4.8 for similar branched acids) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in the stability of 2,2-Dimethoxypropanoic acid under varying pH conditions?
- Methodology :
- pH-dependent stability studies : Conduct accelerated degradation experiments (e.g., 40°C/75% RH) across pH 1–10. Monitor hydrolysis via HPLC and compare degradation products (e.g., methoxy group cleavage at pH < 2) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C, pH 7) and validate with real-time stability data .
- Counterion selection : Stabilize the compound as a sodium or triethylammonium salt to reduce hydrolysis in aqueous buffers .
Q. What mechanistic insights guide the reactivity of 2,2-Dimethoxypropanoic acid in substitution reactions?
- Methodology :
- Electrophilic substitution : Investigate methoxy group-directed regioselectivity in aromatic systems using HNO₃/H₂SO₄ for nitration. Compare para/ortho ratios via GC-MS .
- Nucleophilic acyl substitution : React with thionyl chloride (SOCl₂) to form acyl chlorides, then substitute with amines (e.g., benzylamine) to yield amide derivatives. Track intermediates via FTIR (C=O stretch at ~1700 cm⁻¹) .
Q. How does 2,2-Dimethoxypropanoic acid interact with biological systems, and what are the implications for toxicity studies?
- Methodology :
- In vitro assays : Test cytotoxicity in mammalian cell lines (e.g., HepG2) using MTT assays. Compare IC₅₀ values against structurally similar acids (e.g., pivalic acid, IC₅₀ ~2 mM) .
- Metabolic profiling : Use LC-MS/MS to identify phase I metabolites (e.g., demethylation products) in liver microsomes. Correlate metabolic stability with logP values (predicted ~1.48) .
- In silico modeling : Apply QSAR models to predict acute oral toxicity (e.g., LD₅₀ ~2000 mg/kg for Category 4) and validate with in vivo rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
